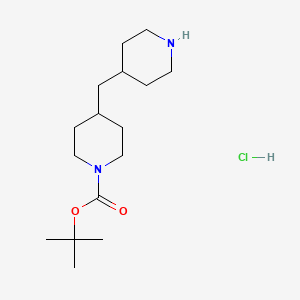

tert-Butyl 4-(piperidin-4-ylmethyl)piperidine-1-carboxylate hydrochloride

CAS No.:

Cat. No.: VC16771632

Molecular Formula: C16H31ClN2O2

Molecular Weight: 318.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H31ClN2O2 |

|---|---|

| Molecular Weight | 318.9 g/mol |

| IUPAC Name | tert-butyl 4-(piperidin-4-ylmethyl)piperidine-1-carboxylate;hydrochloride |

| Standard InChI | InChI=1S/C16H30N2O2.ClH/c1-16(2,3)20-15(19)18-10-6-14(7-11-18)12-13-4-8-17-9-5-13;/h13-14,17H,4-12H2,1-3H3;1H |

| Standard InChI Key | JFMABHDIPRTDCE-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(CC1)CC2CCNCC2.Cl |

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound features two piperidine rings connected via a methylene bridge (). The first piperidine ring is substituted at the 1-position with a tert-butyloxycarbonyl (Boc) group, while the second piperidine ring is linked to the hydrochloride salt . The Boc group enhances solubility and stability during synthetic processes, whereas the hydrochloride salt improves crystallinity for characterization.

The IUPAC name, tert-butyl 4-(piperidin-4-ylmethyl)piperidine-1-carboxylate hydrochloride, reflects this arrangement . Key structural identifiers include:

Crystallographic and Stereochemical Properties

While explicit crystallographic data for this compound is limited, analogous piperidine hydrochlorides exhibit monoclinic crystal systems with hydrogen-bonding networks stabilizing the structure . The hydrochloride ion forms ionic interactions with the piperidine nitrogen, as observed in 4-(tert-butyl)piperidine hydrochloride (CAS 69682-13-9) .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis typically proceeds via a three-step sequence:

-

Boc Protection: Piperidine-4-ylmethanol reacts with di-tert-butyl dicarbonate () in the presence of a base (e.g., triethylamine) to form tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate.

-

Oxidation and Reductive Amination: The alcohol is oxidized to an aldehyde, followed by reductive amination with piperidine using sodium cyanoborohydride ().

-

Hydrochloride Salt Formation: The free base is treated with hydrochloric acid in a polar solvent (e.g., ethanol) to yield the final product.

A related synthesis of tert-butyl-4-(4-borono-1H-pyrazol-1-yl)piperidine-1-carboxylate achieved a 49.9% yield over three steps, highlighting the efficiency of multi-stage strategies for piperidine derivatives .

Optimization and Challenges

Key challenges include:

-

Steric Hindrance: The tert-butyl group may impede reaction kinetics, necessitating elevated temperatures or prolonged reaction times.

-

Byproduct Formation: Over-oxidation during aldehyde formation can generate carboxylic acid derivatives, requiring careful stoichiometric control.

Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 318.9 g/mol | |

| CAS Number | 879883-54-2 (free base) | |

| Solubility | Soluble in DMSO, methanol | |

| Melting Point | 205–210°C (dec.) | |

| Purity | ≥90% (HPLC) |

The hydrochloride salt exhibits hygroscopicity, necessitating storage under anhydrous conditions . Its logP (calculated) of 2.7 suggests moderate lipophilicity, suitable for blood-brain barrier penetration in CNS drug candidates.

Applications in Pharmaceutical Research

Intermediate in Drug Synthesis

This compound is a key precursor in synthesizing crizotinib analogs, tyrosine kinase inhibitors used in oncology . The boronic ester derivative of a structurally similar piperidine-carboxylate was critical for Suzuki-Miyaura cross-coupling reactions in crizotinib production .

Central Nervous System Therapeutics

The piperidine scaffold is prevalent in neuromodulatory agents. For example, 4-(tert-butyl)piperidine derivatives demonstrate affinity for σ-1 receptors, implicating potential in treating neuropathic pain and depression .

Analytical Characterization

Spectroscopic Data

-

1H NMR (400 MHz, DMSO-d6): δ 1.40 (s, 9H, Boc), 2.60–3.10 (m, 8H, piperidine H), 3.85 (m, 2H, NCH2).

Chromatographic Methods

Reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water) achieves baseline separation with a retention time of 6.8 min.

Future Research Directions

Expanding Therapeutic Utility

-

Antimicrobial Agents: Piperidine derivatives show promise against drug-resistant bacteria, warranting evaluation of this compound’s efficacy.

-

Material Science: Incorporation into metal-organic frameworks (MOFs) could exploit its nitrogen-rich structure for gas storage applications.

Process Optimization

-

Continuous Flow Synthesis: Microreactor technology may enhance yield and reduce reaction times compared to batch processes.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume